1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
CAS No.:
Cat. No.: VC15800706
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3 |
| Standard InChI Key | UQPQECALFMVQSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile, reflects its core components:
-
Cyclobutane ring: A four-membered carbocycle with a carbonitrile (-C≡N) substituent at the 1-position.
-
Indazole system: A bicyclic structure comprising fused benzene and pyrazole rings, methylated at the 1- and 3-positions.
-
Amino linker: Connects the cyclobutane and indazole moieties, enabling conformational flexibility.
The molecular formula C₁₄H₁₆N₄ (molecular weight: 240.30 g/mol) suggests moderate polarity, with potential for blood-brain barrier penetration. Computational analyses using tools like SwissADME predict logP values indicative of balanced hydrophobicity, though experimental validation remains pending.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C |
| Topological Polar Surface Area | 70.4 Ų (estimated) |
Synthesis and Characterization
Synthetic Routes
Though no published protocols exist for this specific compound, related indazole-cycloalkane hybrids are typically synthesized via:
-
Buchwald-Hartwig amination: Coupling halogenated indazoles with cycloalkanamines.
-
Cycloaddition reactions: [2+2] photocycloadditions to form strained cyclobutane rings.
Reaction optimization would require careful selection of catalysts (e.g., Pd₂(dba)₃ for amination) and temperature control to prevent ring strain-induced decomposition.
Table 2: Comparative Yields in Indazole Derivative Synthesis
| Reaction Type | Yield (%) | Key Conditions |
|---|---|---|
| Amination (Pd-catalyzed) | 72–85 | DMF, 100°C, 12 h |
| Cycloaddition | 58–65 | UV light, RT, 24 h |
Future Research Directions
Target Identification and Validation
Priority areas include:
-
IDO1 inhibition assays: Given the efficacy of related compounds, testing against recombinant IDO1 enzyme could validate immunomodulatory potential .
-
Cytotoxicity profiling: Screening against NCI-60 cancer cell lines to identify tumor-type specificity.
-
Pharmacokinetic studies: Assessing oral bioavailability and metabolic stability using in vitro hepatocyte models.
Structural Optimization
-
Cyclobutane ring modification: Introducing fluorine atoms to enhance metabolic stability.
-
Amino linker substitution: Replacing the -NH- group with sulfonamide to modulate target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume